molecular formula C39H44N8O5 B12930260 4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide

4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B12930260
M. Wt: 704.8 g/mol
InChI Key: ZNJSVFXFCLLIKA-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(pyrrolidin-1-yl)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide involves its high specificity for binding to G-quadruplex structures in nucleic acids. This binding can stabilize or destabilize G-quadruplexes, affecting their biological functions . The compound can activate multiple antitumor signaling pathways, including the cGAS-STING pathway and AIM2-ASC pathway, leading to a strong immune response and potent antitumor effects .

Properties

Molecular Formula

C39H44N8O5

Molecular Weight

704.8 g/mol

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-pyrrolidin-1-ylethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide

InChI

InChI=1S/C39H44N8O5/c40-13-20-50-27-23-32(38(48)44-36-25-34(28-9-1-3-11-30(28)42-36)51-21-18-46-14-5-6-15-46)41-33(24-27)39(49)45-37-26-35(29-10-2-4-12-31(29)43-37)52-22-19-47-16-7-8-17-47/h1-4,9-12,23-26H,5-8,13-22,40H2,(H,42,44,48)(H,43,45,49)

InChI Key

ZNJSVFXFCLLIKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC(=NC3=CC=CC=C32)NC(=O)C4=CC(=CC(=N4)C(=O)NC5=NC6=CC=CC=C6C(=C5)OCCN7CCCC7)OCCN

Origin of Product

United States

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